molecular formula C10H13IN2S B12943954 N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine

N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine

Cat. No.: B12943954
M. Wt: 320.20 g/mol
InChI Key: PIYCVZPFALFKMH-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine is a heterocyclic compound that contains both sulfur and iodine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine typically involves the formation of the thietane ring followed by the introduction of the iodine and pyridine moieties. One common method includes the reaction of 2,2-dimethylthiirane with appropriate reagents to form the thietane ring, followed by iodination and subsequent coupling with a pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfur atom in the thietane ring can undergo oxidation to form sulfoxides or sulfones.

    Ring-Opening Reactions: The thietane ring can be opened under certain conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Ring-Opening: Acidic or basic conditions can facilitate the ring-opening reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Ring-Opening: Various linear or cyclic compounds depending on the reaction conditions.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used to study the effects of sulfur and iodine-containing compounds on biological systems.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine is not well-documented. it is likely to interact with biological molecules through its sulfur and iodine atoms, potentially affecting various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing a thiophene ring, which is similar to the thietane ring in N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine.

    Iodopyridine Derivatives: Compounds containing an iodopyridine moiety.

Uniqueness

This compound is unique due to the combination of the thietane ring and the iodopyridine moiety, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C10H13IN2S

Molecular Weight

320.20 g/mol

IUPAC Name

N-(2,2-dimethylthietan-3-yl)-3-iodopyridin-2-amine

InChI

InChI=1S/C10H13IN2S/c1-10(2)8(6-14-10)13-9-7(11)4-3-5-12-9/h3-5,8H,6H2,1-2H3,(H,12,13)

InChI Key

PIYCVZPFALFKMH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC2=C(C=CC=N2)I)C

Origin of Product

United States

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